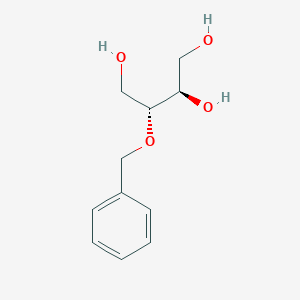

(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol

Description

Contextualization of Enantiomerically Pure Polyols in Asymmetric Organic Synthesis

Enantiomerically pure polyols—organic compounds containing multiple hydroxyl (-OH) groups and possessing a single, well-defined three-dimensional arrangement—are fundamental tools in asymmetric organic synthesis. researchgate.net The "chiral pool" refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org Utilizing these ready-made chiral molecules allows chemists to bypass the often complex and costly steps of creating stereocenters from scratch. wikipedia.org

Polyols like butanetriols are particularly valuable due to their multiple functionalization points. nih.gov The hydroxyl groups can be selectively protected, activated, or converted into other functionalities, enabling the construction of complex carbon skeletons with precise stereocontrol. Tartaric acid, a C₂-symmetric molecule available in both D and L enantiomeric forms, is a prominent member of this chiral pool and serves as an excellent starting point for a variety of chiral building blocks, including butanetriols. nih.govnih.gov

Rationale for Investigating (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol as a Chiral Building Block

The academic and practical interest in this compound stems from its unique combination of features derived from its parent molecule, L-tartaric acid. The compound possesses three hydroxyl groups, two of which are secondary (at C-3 and C-4) and one primary (at C-1), offering differential reactivity.

The key to its utility lies in the strategic placement of a benzyl (B1604629) ether (benzyloxy) protecting group at the C-2 position. This modification serves several critical purposes:

Stereochemical Integrity: It locks the stereochemistry at the C-2 and C-3 positions, which originates from the L-tartaric acid precursor.

Selective Reactivity: The benzyl group is robust and stable under a wide range of reaction conditions, yet it can be removed cleanly through hydrogenolysis. This allows chemists to perform reactions on the free hydroxyl groups at C-1, C-3, and C-4 without disturbing the protected C-2 hydroxyl.

Modulation of Physical Properties: The bulky, non-polar benzyl group alters the solubility and chromatographic behavior of the molecule, often simplifying purification processes.

This strategic protection transforms the simple butanetriol skeleton into a sophisticated and predictable building block, ready for integration into multi-step synthetic sequences.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3R)-3-(benzyloxy)butane-1,2,4-triol | [PubChem] |

| Molecular Formula | C₁₁H₁₆O₄ | [PubChem] |

| Molecular Weight | 212.24 g/mol | [PubChem] |

| CAS Number | 84379-52-2 | [PubChem] |

Overview of Key Research Trajectories and Applications in Advanced Chemical Synthesis

The utility of this compound and its enantiomer is demonstrated in their application as chiral synthons for biologically significant molecules. A key research trajectory involves their use in the synthesis of complex lipids and their analogues. For instance, the enantiomer, (2S,3S)-3-Benzyloxy-1,2,4-butanetriol, which is also derived from tartaric acid, has been employed as a crucial chiral synthon in the preparation of asymmetric propanetriol analogues. These analogues are vital for the total synthesis of 1-(ω-amino long-chained acyl)-sn-glycerol-3-phosphate (ω-amino LPA), a molecule of interest for developing diagnostic tools for certain types of cancer.

Furthermore, the core structure of 1,2,4-butanetriol (B146131) is a recognized precursor for various pharmaceuticals. The deprotected form of the title compound is a building block for cholesterol-lowering drugs such as Rosuvastatin (Crestor) and Ezetimibe (Zetia). researchgate.net It is also a precursor to 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer investigated as a more stable replacement for nitroglycerin. nih.govnih.gov The ability to synthesize specific enantiomers of butanetriol and its derivatives, like the benzyloxy-protected form, is critical for accessing the desired biological activity and material properties in these advanced applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-phenylmethoxybutane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGZBCNOJHZTGA-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446452 | |

| Record name | (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84379-52-2 | |

| Record name | (2R,3R)-3-(Phenylmethoxy)-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84379-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategies for the Enantioselective Synthesis of 2r,3r 2 Benzyloxy 1,3,4 Butanetriol

Chiral Pool Methodologies for Accessing (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent chirality to construct more complex chiral molecules.

Derivations from Naturally Occurring Carbohydrates

Carbohydrates represent a rich source of chiral starting materials due to their abundance and multiple stereocenters. The synthesis of this compound can be envisioned from various sugars through a series of chemical transformations. For instance, L-ascorbic acid (Vitamin C) can serve as a precursor. A potential synthetic route involves the protection of the hydroxyl groups at C-2 and C-3, followed by oxidative cleavage of the lactone ring and subsequent reduction and deprotection steps to yield the target butanetriol. While the full synthetic sequence from L-ascorbic acid to this compound is not extensively detailed in readily available literature, the synthesis of related 2,3-O,O-dibenzyl-L-ascorbic acid has been described, which could be a key intermediate in such a pathway. nih.gov

Another prominent starting material from the chiral pool is L-tartaric acid. Its C2-symmetrical structure with (2R,3R) stereochemistry provides a direct template for the target molecule's core. A plausible synthetic strategy would involve the reduction of both carboxylic acid functionalities of a suitably protected tartaric acid derivative, such as diethyl L-tartrate, to the corresponding primary alcohols. One of the C-2 or C-3 hydroxyl groups would then need to be selectively benzylated.

| Starting Material | Key Intermediates (Proposed) | Relevant Transformations |

| L-Ascorbic Acid | 2,3-O,O-dibenzyl-L-ascorbic acid | Protection, Lactone opening, Reduction, Deprotection |

| L-Tartaric Acid | Diethyl L-tartrate, (2R,3R)-1,4-dibenzyloxy-2,3-butanediol | Esterification, Reduction, Benzylation |

Synthesis from Amino Acids or Other Chiral Biomolecules

Asymmetric Catalytic Approaches to this compound

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenters from prochiral substrates through the use of a chiral catalyst.

Enantioselective Hydrogenation and Reduction Strategies

The enantioselective reduction of a ketone precursor is a common and effective strategy for establishing a chiral alcohol. In the context of synthesizing this compound, a potential precursor would be a diketone or a keto-ester. For instance, the asymmetric hydrogenation of a suitably protected 2-benzyloxy-3-oxobutanal derivative using a chiral catalyst, such as a ruthenium- or iridium-based complex, could furnish the desired (2R,3R) stereochemistry. rsc.org The choice of catalyst and reaction conditions would be crucial in controlling the diastereoselectivity and enantioselectivity of the reduction.

Furthermore, biocatalytic reductions using whole-cell systems or isolated enzymes (reductases) offer a green and highly selective alternative. mdpi.comresearchgate.net The asymmetric reduction of a prochiral ketone precursor, such as 2-(benzyloxy)-3-keto-1,4-butanediol, using a specific aldo-keto reductase could yield this compound with high enantiomeric excess. nih.gov The substrate specificity of the enzyme would be a key determinant of the reaction's success.

| Precursor Type | Catalytic System | Key Transformation |

| 2-Benzyloxy-3-oxobutanal derivative | Chiral Ru/Ir complexes | Asymmetric Hydrogenation |

| 2-(Benzyloxy)-3-keto-1,4-butanediol | Aldo-keto reductases (biocatalysis) | Asymmetric Bioreduction |

Diastereoselective and Enantioselective Epoxidation/Dihydroxylation Routes

The Sharpless asymmetric dihydroxylation is a cornerstone of enantioselective synthesis, allowing for the conversion of a prochiral alkene into a vicinal diol with high enantiopurity. wikipedia.orgorganic-chemistry.orgharvard.eduencyclopedia.pub A logical precursor for the synthesis of this compound via this method would be an alkene such as (E)-4-(benzyloxy)but-2-en-1-ol. The Sharpless asymmetric dihydroxylation of this substrate using AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, would be expected to yield the desired (2R,3R)-diol. wikipedia.orgorganic-chemistry.org This reaction is known for its high reliability and predictability in installing vicinal diols with a specific stereochemistry.

| Alkene Precursor | Reagent | Expected Product |

| (E)-4-(benzyloxy)but-2-en-1-ol | AD-mix-β ((DHQD)2PHAL) | This compound |

Organocatalytic and Biocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. An organocatalytic asymmetric aldol (B89426) reaction could be a viable route to construct the carbon backbone of this compound with the correct stereochemistry. beilstein-journals.orgnih.gov For example, the reaction between a protected glycolaldehyde (B1209225) derivative and a benzyloxyacetaldehyde, catalyzed by a chiral proline derivative or a chiral diamine, could potentially lead to a precursor of the target molecule. The catalyst would control the facial selectivity of the enamine or enolate addition to the aldehyde, thereby establishing the desired stereocenters.

Biocatalytic transformations, beyond simple reductions, can also be employed. For instance, engineered microbes have been used for the biosynthesis of 1,2,4-butanetriol (B146131) from renewable resources like xylose. chemtube3d.com While these methods typically produce the parent triol, subsequent selective benzylation could potentially lead to the desired product. The development of biocatalytic pathways that directly produce chiral, functionalized butanetriols is an active area of research.

Applications of this compound as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis

This compound, with its defined stereocenters and multiple hydroxyl groups, is a valuable chiral building block for the synthesis of complex molecules. nih.govnih.govsigmaaldrich.com Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds incorporated into a larger molecule to introduce chirality. sciencedaily.com The functional groups of the butanetriol derivative—three hydroxyls and a benzyl (B1604629) ether—offer multiple points for synthetic modification, allowing it to be integrated into a variety of synthetic routes. nih.gov

While direct use of this compound as a chiral ligand or catalyst precursor is not extensively documented in readily available literature, its structural motifs are characteristic of those used in creating chiral auxiliaries and ligands. Chiral auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. elsevierpure.com For instance, the diol functionality could be used to form chiral acetals or ketals, or it could be incorporated into larger ligand frameworks, such as those used in asymmetric hydrogenation or epoxidation reactions. nih.govnih.gov

The utility of such polyol derivatives is evident in the synthesis of natural products and pharmaceuticals. researchgate.net For example, chiral polyols derived from sugars or tartaric acid are common starting materials for creating chiral ligands for asymmetric catalysis or for the total synthesis of bioactive compounds. nih.govnih.gov The benzyloxy group in the target molecule provides a stable protecting group for one of the hydroxyl functions, allowing for selective manipulation of the remaining hydroxyl groups during a synthetic sequence. This selective protection is a critical strategy in the synthesis of complex polyfunctional molecules.

Kinetic and Dynamic Resolution Techniques for Enantiopurity Enhancement of this compound

Kinetic resolution (KR) is a widely used method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. scielo.br This technique is particularly effective for the enantiopurity enhancement of chiral alcohols through enzyme-catalyzed enantioselective acylation. mdpi.com Lipases are the most common enzymes for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. nih.govresearchgate.net

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. scielo.brnih.gov The maximum theoretical yield for the unreacted enantiomer in a classic KR is 50%. scielo.br

While specific studies on the kinetic resolution of this compound are not prevalent, the resolution of structurally similar compounds, such as aromatic and polyol alcohols, is well-established. Lipases from Pseudomonas cepacia (PCL), Pseudomonas fluorescens (PFL), and Candida antarctica Lipase (B570770) B (CALB) have shown excellent selectivity in resolving various secondary alcohols. mdpi.comnih.gov These enzymatic methods offer a green and efficient alternative for producing enantiomerically pure chiral building blocks. mdpi.com

For cases where higher yields are desired, dynamic kinetic resolution (DKR) can be employed. DKR combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. scielo.br This allows for a theoretical yield of up to 100% of a single enantiomer product. scielo.br This is often achieved by combining a lipase with a metal-based racemization catalyst, such as a ruthenium complex. researchgate.net

The table below summarizes typical results for the lipase-catalyzed kinetic resolution of alcohols structurally related to this compound, illustrating the potential of this technique for its enantiopuricifation.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Related Alcohols

| Substrate | Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|---|---|

| Racemic 1,2-diols | Pseudomonas cepacia lipase (PSL-C) | Vinyl acetate (B1210297) | tert-Butyl methyl ether | ~50 | >99 (for ester) | >200 | nih.gov |

| trans-Flavan-4-ol | Amano Lipase AK (Pseudomonas fluorescens) | Vinyl acetate | THF | ~50 | >99 (for both) | >200 | mdpi.com |

| Racemic 2-phenylethanol (B73330) derivatives | Amano Lipase PS-C II | Isopropenyl acetate | tert-Butyl methyl ether | 42 | 99.6 (for alcohol) | High | nih.gov |

| Racemic 1-phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane (B92381) | 41 (alcohol), 43 (ester) | >95 | High | scielo.br |

Stereochemical Control and Transformations Initiated from 2r,3r 2 Benzyloxy 1,3,4 Butanetriol

Mechanisms of Stereochemical Retention and Inversion in Reactions Involving the Chiral Centers

The stereochemical outcome of reactions at the C2 and C3 chiral centers of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol is fundamentally dictated by the reaction mechanism. The presence of the benzyloxy group at C2 and hydroxyl groups at C1, C3, and C4 significantly influences the accessibility of these centers and can direct the stereochemical course of a reaction.

Reactions proceeding through an S_N2 (bimolecular nucleophilic substitution) mechanism at a chiral center are characterized by an inversion of configuration. ochemtutor.comlumenlearning.combeilstein-journals.org In this concerted process, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a predictable and complete reversal of the stereochemistry. For instance, if a hydroxyl group at C3 were to be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile, the configuration at C3 would be inverted from (R) to (S).

Conversely, reactions that proceed via an S_N1 (unimolecular nucleophilic substitution) mechanism typically lead to racemization or a mixture of stereoisomers. This occurs because the reaction involves the formation of a planar carbocation intermediate, which can be attacked by a nucleophile from either face with nearly equal probability. lumenlearning.com However, the neighboring benzyloxy group at C2 can exert a directing effect, potentially leading to some degree of diastereoselectivity in the product distribution.

Stereoselective Derivatization at C1, C3, and C4 Positions

The presence of three hydroxyl groups with different steric and electronic environments (a primary hydroxyl at C1 and C4, and a secondary hydroxyl at C3) allows for their selective derivatization. This stereoselective functionalization is crucial for building molecular complexity in a controlled manner.

Protection of Hydroxyl Groups: The selective protection of one or more hydroxyl groups is a common initial step in the synthetic manipulation of this compound. The choice of protecting group and reaction conditions can afford a high degree of selectivity.

Primary Hydroxyl Groups (C1 and C4): Due to their lower steric hindrance, the primary hydroxyl groups at C1 and C4 can often be selectively protected in the presence of the secondary C3 hydroxyl group. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly employed for this purpose.

Diol Protection: The 1,3-diol system between the C1 and C3 hydroxyls or the C3 and C4 hydroxyls can be protected as a cyclic acetal (B89532) or ketal, such as a benzylidene acetal or an acetonide. This strategy can be used to differentiate these two hydroxyls from the remaining one.

The following table summarizes common protecting group strategies for the selective derivatization of the hydroxyl groups in this compound.

| Hydroxyl Position(s) | Protecting Group | Typical Reagents |

| C1 and C4 (Primary) | Silyl Ethers (TBDMS, TIPS) | TBDMS-Cl, Imidazole; TIPS-Cl, Imidazole |

| C1, C3 or C3, C4 (Diols) | Benzylidene Acetal | Benzaldehyde Dimethyl Acetal, CSA |

| C1, C3 or C3, C4 (Diols) | Acetonide | 2,2-Dimethoxypropane, p-TsOH |

Table 1: Selective Protection of Hydroxyl Groups

Conformational Analysis of this compound and its Functionalized Analogues

The three-dimensional arrangement of atoms, or conformation, of this compound and its derivatives plays a critical role in determining their reactivity and the stereochemical outcome of their reactions. Acyclic molecules like this butanetriol derivative can adopt numerous conformations due to rotation around their single bonds.

The conformational preferences are governed by a delicate balance of steric and electronic interactions, including gauche interactions, hydrogen bonding, and dipole-dipole interactions. For instance, intramolecular hydrogen bonding between the hydroxyl groups can significantly influence the preferred conformation, often leading to a more folded or cyclic-like arrangement in solution.

The bulky benzyloxy group at the C2 position exerts a significant steric influence, favoring conformations that minimize steric clash with adjacent substituents. This steric hindrance can impact the accessibility of the neighboring hydroxyl groups at C1 and C3, thereby influencing their relative reactivity towards various reagents.

Computational modeling and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the preferred conformations of these molecules in solution. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NMR experiments can provide valuable insights into the dihedral angles and through-space proximities of atoms, respectively.

Understanding the conformational landscape of this compound and its functionalized analogues is essential for predicting and rationalizing their chemical behavior and for designing stereoselective synthetic strategies.

Derivatization and Functionalization Chemistry of 2r,3r 2 Benzyloxy 1,3,4 Butanetriol As a Synthetic Scaffold

Regioselective Protection and Deprotection Strategies of Hydroxyl Groups

The synthetic utility of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol hinges on the ability to chemically differentiate its three hydroxyl groups (at C-1, C-3, and C-4). The primary hydroxyl at C-4 and the secondary hydroxyl at C-1 exhibit different reactivities, which can be exploited for regioselective protection.

Strategies for selective protection often rely on the inherent reactivity differences and the use of specialized reagents. The primary hydroxyl group at C-4 is typically more sterically accessible and nucleophilic than the secondary hydroxyl at C-1, allowing for its selective protection with bulky silylating agents like tert-butyldiphenylsilyl (TBDPS) chloride under carefully controlled conditions.

Furthermore, the syn-diol relationship between the C-3 and C-4 hydroxyl groups allows for the formation of cyclic acetals, such as an acetonide (isopropylidene ketal). This strategy effectively protects both hydroxyls simultaneously, leaving the C-1 hydroxyl available for further functionalization. The formation of a stannylene acetal (B89532) using dibutyltin (B87310) oxide is another common strategy for activating a specific hydroxyl group within a diol system, often leading to regioselective acylation or alkylation at a particular position.

The benzyl (B1604629) ether at C-2 is considered a robust, "permanent" protecting group, stable to a wide range of conditions. However, it can be removed when necessary, typically under harsh reductive conditions. The most common method for deprotection of benzyl ethers is catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. This process cleaves the carbon-oxygen bond, yielding the free alcohol and toluene (B28343) as a byproduct. uwindsor.ca Alternative methods, such as Birch reduction (using sodium in liquid ammonia), can also be employed, though this is less common. uwindsor.ca The stability of the benzyl group to acidic and basic conditions allows for the selective removal of more labile protecting groups, such as silyl (B83357) ethers (using fluoride (B91410) sources like TBAF) or acetals (using mild acid), in its presence. nih.govutsouthwestern.edu

Table 1: Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C; or Na, NH₃(l) | Stable to acid, base, many redox agents |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to base, mild acid |

Introduction of Diverse Functional Moieties via Hydroxyl Group Conversions

Once selectively protected, the remaining free hydroxyl groups of this compound can be converted into a wide array of other functional groups. These transformations are key to elaborating the scaffold into more complex target molecules.

A primary hydroxyl group can be converted to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), by reaction with the corresponding sulfonyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These sulfonates are excellent substrates for SN2 reactions, allowing for the introduction of various nucleophiles, including azides, halides, and cyanides, thereby installing nitrogen or alternative carbon functionalities with inversion of configuration.

The conversion of hydroxyl groups to halides can also be achieved more directly. For instance, reaction with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) can convert a primary alcohol to the corresponding bromide.

Oxidative and Reductive Manipulations of the Butanetriol Backbone

The carbon skeleton of this compound can be modified through oxidation and reduction reactions. The oxidation state of the carbons bearing hydroxyl groups can be readily adjusted.

The primary hydroxyl at C-4 can be selectively oxidized to an aldehyde using a variety of mild reagents, such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). If the C-1 hydroxyl is also primary (following a cleavage reaction, for instance), similar selective oxidation can be performed. Further oxidation of the resulting aldehyde to a carboxylic acid can be accomplished using reagents like sodium chlorite (B76162) (NaClO₂) with a scavenger.

Oxidative cleavage of the C3-C4 diol moiety is a powerful transformation that can break the butanetriol backbone to generate smaller, functionalized fragments. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are effective for this purpose. For example, cleavage of the unprotected 3,4-diol would yield a C3 aldehyde fragment.

Synthesis of Ethers, Esters, and Acetals of this compound

The hydroxyl groups of the butanetriol scaffold readily undergo etherification, esterification, and acetal formation, which are fundamental reactions for both protection and functionalization.

Ethers: Besides the existing benzyl ether at C-2, other ether groups can be introduced. The Williamson ether synthesis, involving deprotonation of a hydroxyl group with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, is a standard method. For more sensitive substrates where strong bases are not tolerated, milder methods are available. Reagents like 2-benzyloxy-1-methylpyridinium triflate can act as electrophilic benzyl sources under neutral conditions, which is particularly useful for complex molecules. epa.govbeilstein-journals.org

Esters: Esterification of the hydroxyl groups can be achieved through various methods. Reaction with an acyl chloride or anhydride in the presence of a base like pyridine or DMAP is a common and efficient approach. For substrates sensitive to acidic byproducts, coupling of the alcohol with a carboxylic acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder alternative. The formation of benzoate (B1203000) esters (using benzoyl chloride) or acetate (B1210297) esters (using acetic anhydride) is frequently used for protection or to alter the steric and electronic properties of the molecule.

Acetals: As mentioned, cyclic acetals are valuable for protecting 1,2- or 1,3-diols. The reaction of this compound with an aldehyde or ketone (e.g., acetone (B3395972) or benzaldehyde) in the presence of a catalytic amount of acid will typically form a five-membered 1,3-dioxolane (B20135) ring across the C-3 and C-4 positions. The choice of the aldehyde or ketone can influence the stability and cleavage conditions of the resulting acetal.

Table 2: Common Derivatization Reactions

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Etherification | NaH, Alkyl Halide (e.g., MeI, BnBr) | Alkyl Ether |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Carboxylic Acid, DCC/DMAP | Ester | |

| Acetal Formation | Acetone, cat. H⁺ | Isopropylidene Ketal (Acetonide) |

| Oxidation (Primary OH) | DMP or Swern Oxidation | Aldehyde |

| Sulfonylation | TsCl or MsCl, Pyridine | Tosylate or Mesylate |

The strategic application of these derivatization and functionalization reactions allows chemists to utilize this compound as a versatile chiral starting material for the synthesis of a wide range of complex and valuable organic compounds.

Applications of 2r,3r 2 Benzyloxy 1,3,4 Butanetriol in Complex Organic Synthesis

Utilization as a Chiral Precursor in Natural Product Total Synthesis

Polyhydroxylated compounds are widespread in nature and exhibit a broad range of biological activities. (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol provides a robust platform for the synthesis of such molecules. For instance, practical, multigram-scale syntheses of trans-dihydroxybutyrolactols, which are key chiral C4 building blocks, have been achieved from tartaric acid derivatives. rsc.orgresearchgate.net These lactols, in turn, have been successfully applied in the efficient total and formal syntheses of polyhydroxylated alkaloids like (+)-lentiginosine and (−)-deacetylanisomycin. rsc.orgresearchgate.net

Furthermore, this butanetriol derivative is a valuable precursor for the synthesis of carbohydrate mimetics. These are molecules designed to mimic the structure and function of natural carbohydrates and are of great interest in medicinal chemistry for their potential as therapeutic agents with improved stability against enzymatic degradation. nih.govresearchgate.net The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is a prominent strategy in this area. nih.govnih.gov The stereochemical information embedded in this compound can be effectively transferred to create the core of these sugar mimics.

Glycolipids and glycoconjugates play crucial roles in various biological processes, including cell recognition, signaling, and immune response. The synthesis of analogues of these complex biomolecules is essential for studying their function and for the development of new therapeutics. The synthesis of the essential bacterial glycolipid precursor, Lipid II, and its analogues highlights the modular approach often used, where chiral building blocks are assembled to create the final complex structure. beilstein-journals.org While direct utilization of this compound in the synthesis of specific glycolipids like Gb3 has not been explicitly detailed in readily available literature, its structural motifs are relevant to the synthesis of the hydrophilic head groups of these molecules. nih.gov The synthesis of glycolipids in Clostridioides difficile involves glycosyltransferases that assemble the glycan head group, a process that synthetic chemists often mimic using chiral building blocks. nih.gov

Macrolides and polyketides are classes of natural products known for their diverse and potent biological activities, including antibiotic and anticancer properties. Their complex structures are often characterized by multiple stereocenters. The total synthesis of these molecules is a significant challenge and often relies on the use of chiral building blocks to install the required stereochemistry. nih.govresearchgate.net The "chiral pool" approach, which utilizes readily available enantiopure starting materials like terpenes and tartaric acid derivatives, is a common strategy. researchgate.netnih.gov this compound, with its C4 backbone and defined stereochemistry, can serve as a valuable synthon for fragments of complex macrolides and polyketides.

Contribution to the Synthesis of Chiral Pharmaceutical Intermediates and Biologically Active Molecules

The quest for enantiomerically pure pharmaceuticals has driven the development of innovative synthetic methodologies. This compound has emerged as a key starting material for the synthesis of several important pharmaceutical intermediates.

A notable application is in the synthesis of the side chains of statins, a class of blockbuster drugs used to lower cholesterol. jchemrev.comnih.gov The synthesis of a versatile statin side-chain building block has been achieved through an enzymatic desymmetrization approach, and chemo-enzymatic methods are also employed for the synthesis of statin precursors. researchgate.netnih.govmdpi.com The core structure of the chiral side chain of many statins can be traced back to C4 chiral synthons derived from tartaric acid, making this compound a highly relevant precursor.

Development of Chiral Auxiliaries and Reagents Derived from this compound

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The development of new and efficient chiral auxiliaries is a continuous endeavor in asymmetric synthesis. nih.govspringerprofessional.de Tartaric acid and its derivatives have been extensively used to create chiral auxiliaries and reagents. researchgate.netresearchgate.net For example, tartaric acid esters have been employed as chiral auxiliaries in asymmetric 1,3-dipolar cycloadditions and Simmons-Smith reactions. researchgate.net Given that this compound is readily derived from tartaric acid, it represents a potential precursor for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The presence of multiple hydroxyl groups allows for various chemical modifications to tune the steric and electronic properties of the resulting auxiliary or reagent.

Applications in Materials Science Research, including Optically Active Polymers and Self-Assembling Systems

The unique properties of chiral molecules are increasingly being harnessed in the field of materials science. Optically active polymers, for instance, are promising materials for applications in chiral recognition, nonlinear optics, and as chiral stationary phases for chromatography. nih.govmdpi.com These polymers are often synthesized from chiral monomers. Optically active polyurethanes, for example, have been prepared from chiral diols, including those derived from tartaric acid. mdpi.com The diol and triol functionalities of this compound make it a suitable candidate for incorporation into polymer backbones, thereby imparting optical activity to the resulting material.

Furthermore, the principles of molecular self-assembly can be used to construct highly ordered supramolecular structures from chiral building blocks. The defined stereochemistry and potential for hydrogen bonding in this compound and its derivatives make them interesting candidates for the design of chiral liquid crystals and other self-assembling systems. Soluble polymer-supported chiral tartrate ligands have been developed for applications in catalysis, demonstrating the potential for creating functional materials from these chiral synthons. nih.gov

Investigations into the Biological Interface of 2r,3r 2 Benzyloxy 1,3,4 Butanetriol and Its Derivatives

Exploration of Derivatives as Chiral Scaffolds for Enzyme Inhibition Studies

The rigid, stereochemically defined structure of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol makes it an attractive scaffold for the synthesis of enzyme inhibitors. The specific orientation of its functional groups can be exploited to create molecules that fit precisely into the active sites of enzymes, leading to potent and selective inhibition.

A notable application of chiral synthons is in the development of HIV-1 protease inhibitors. The synthesis of drugs like Saquinavir, the first approved HIV-1 protease inhibitor, relied on structure-based design where the stereochemistry of the inhibitor is crucial for its interaction with the enzyme's active site. nih.gov While the exact starting material may vary, the principle of using chiral building blocks to achieve the desired stereoisomer is central to the design of these inhibitors. The development of potent macrocyclic HIV-1 protease inhibitors has also demonstrated the importance of the P1-P2 ligand orientation, which is dictated by the chiral components used in the synthesis. rsc.org

Furthermore, the introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs has been shown to yield potent and selective inhibitors of monoamine oxidase B (MAO-B). rsc.org These findings suggest that a scaffold containing a benzyloxy group, such as this compound, could be a valuable starting point for designing novel MAO-B inhibitors. The benzyloxy group can engage in critical interactions within the enzyme's active site, contributing to the inhibitory activity.

The table below summarizes the inhibitory activities of compounds derived from chiral precursors, illustrating the potential of scaffolds like this compound in enzyme inhibitor design.

| Inhibitor Class | Target Enzyme | IC50 / Ki | Reference |

| Benzyloxy Chalcone (Compound B10) | hMAO-B | IC50 = 0.067 μM, Ki = 0.030 ± 0.001 μM | rsc.org |

| Benzyloxy Chalcone (Compound B15) | hMAO-B | IC50 = 0.12 μM, Ki = 0.033 ± 0.001 μM | rsc.org |

| Tetrahydrofuran-based inhibitor (Compound 9) | Influenza Neuraminidase A | ~0.5 μM | researchgate.net |

| Tetrahydrofuran-based inhibitor (Compound 14) | Influenza Neuraminidase A | ~0.5 μM | researchgate.net |

Design and Synthesis of Probes for Receptor-Ligand Interaction Research

Molecular probes are essential tools for studying receptor-ligand interactions and elucidating biological pathways. The chiral nature of this compound makes it a suitable foundation for the synthesis of stereospecific probes. By incorporating reporter groups such as fluorescent tags or radioactive isotopes into derivatives of this butanetriol, researchers can create probes that bind to specific biological targets with high affinity and selectivity.

The synthesis of such probes would involve the chemical modification of the hydroxyl groups of the butanetriol scaffold. For example, one of the primary hydroxyl groups could be functionalized with a linker attached to a fluorophore, while the remaining functional groups could be modified to optimize binding to the target receptor. The benzyloxy group could serve as a key hydrophobic interaction moiety or be replaced with other groups to modulate the probe's properties.

While specific examples of probes synthesized directly from this compound are not readily found in the literature, the principles of probe design using chiral scaffolds are well-established. For instance, the development of ligands for various G-protein coupled receptors often relies on chiral intermediates to ensure stereospecific binding.

Structural Requirements for Modulating Cellular Pathways in Model Systems

The modulation of cellular pathways by small molecules is highly dependent on their three-dimensional structure. The this compound scaffold provides a fixed stereochemical framework that can be systematically modified to probe the structural requirements for biological activity.

Structure-activity relationship (SAR) studies on various classes of bioactive molecules have consistently shown that stereochemistry is a critical determinant of efficacy. For example, in the case of the TRPV1 antagonist N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N'-[4-(methylsulfonylamino)benzyl]thiourea, variations in the distances between key pharmacophores, which are influenced by the chiral backbone, led to significant changes in receptor binding and antagonism. nih.gov

Similarly, in the design of anti-influenza agents, the precise orientation of the carboxylate, glycerol (B35011) side chain, and acetamido groups of neuraminidase inhibitors is essential for their binding to the enzyme's active site. nih.gov The use of a chiral synthon like this compound in the synthesis of novel inhibitors would ensure the correct presentation of these functional groups.

The development of benzotriazole-based antiviral compounds has also highlighted the importance of the substitution pattern on the aromatic rings and the nature of the linker, all of which are influenced by the core scaffold. nih.govresearchgate.net By using a chiral scaffold, the number of possible stereoisomers is reduced, simplifying SAR studies and facilitating the identification of the optimal three-dimensional structure for activity.

Advanced Spectroscopic and Chromatographic Methods for Research on 2r,3r 2 Benzyloxy 1,3,4 Butanetriol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds. For (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol, this method is crucial for quantifying the presence of its enantiomer, (2S,3S)-(+)-2-Benzyloxy-1,3,4-butanetriol, thereby establishing the enantiomeric excess (ee) of a sample.

The separation can be achieved through two primary strategies. The direct approach involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Cellulose-based CSPs, such as Chiralcel OD-H, are often effective for separating a wide range of chiral molecules. iosrjournals.org The indirect approach involves derivatizing the triol with a chiral derivatizing agent, such as (S)-(-)-α-phenylethylamine or Mosher's acid, to form diastereomers. nih.gov These diastereomeric products can then be readily separated on a standard, non-chiral stationary phase like silica (B1680970) gel. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve baseline resolution between the enantiomeric or diastereomeric peaks. iosrjournals.org A sensitive UV detector is commonly used for detection, often set at a wavelength where the benzyl (B1604629) group exhibits strong absorbance. nih.gov

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Resolution (Rs) | > 2.0 between enantiomers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the butane (B89635) backbone are particularly informative. The protons of the benzyloxy group typically appear in the aromatic region (δ 7.2-7.4 ppm), while the methylene (B1212753) and methine protons of the butanetriol chain resonate at higher fields. The coupling constants between adjacent protons (e.g., H2, H3, and H4) can help to deduce the relative stereochemistry of the chiral centers. For complex triols, derivatization with a chiral agent like α-methoxy-α-phenylacetic acid (MPA) can be employed. researchgate.netnih.gov Analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for a more straightforward determination of the absolute configuration by observing the differential anisotropic effects of the phenyl groups on the substrate's protons. researchgate.netnih.gov

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon atom, confirming the total number of carbons and their respective types (CH₃, CH₂, CH, C). nih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|

| Phenyl-CH | 7.25-7.40 (m, 5H) | 137.9 (quat.), 128.5 (CH), 127.9 (CH), 127.8 (CH) |

| O-C H₂-Ph | 4.50-4.70 (m, 2H) | 72.5 |

| C1-H₂ | 3.60-3.80 (m, 2H) | 63.0 |

| C2-H | 3.75-3.85 (m, 1H) | 81.5 |

| C3-H | 3.85-3.95 (m, 1H) | 71.0 |

| C4-H₂ | 3.50-3.65 (m, 2H) | 65.5 |

Note: Values are approximate and can vary based on solvent and experimental conditions. Data is compiled from general knowledge and similar structures.

Mass Spectrometry (MS) Applications in Characterizing Derivatives and Reaction Intermediates

Mass Spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. Due to the compound's low volatility, derivatization is often necessary for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Common derivatization methods include silylation to form the tris(trimethylsilyl) ether chemeo.com or acylation to form esters like the tris(trifluoroacetate). nist.gov These derivatives are more volatile and thermally stable. The electron ionization (EI) mass spectra of these derivatives produce characteristic fragmentation patterns. For instance, the mass spectra of TMS derivatives of butanetriols show significant ions resulting from the cleavage of C-C bonds. researchgate.netresearchgate.net Analysis of these fragments helps to confirm the connectivity of the carbon skeleton.

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that can be used to analyze the underivatized molecule, typically observing the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. rsc.org Tandem mass spectrometry (MS/MS) on these parent ions provides further structural details by inducing and analyzing fragmentation. nih.gov This is particularly useful for identifying the compound in complex mixtures or for characterizing intermediates in a reaction sequence without full isolation.

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Mode | Molecular Formula | [M+H]⁺ (m/z) | Key Fragments (m/z) |

|---|---|---|---|---|

| This compound | ESI-MS/MS | C₁₁H₁₆O₄ | 213.11 | 103, 105 nih.gov |

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. thieme-connect.de This technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule. researchgate.net

To determine the absolute stereochemistry (i.e., distinguishing the (2R,3R) from the (2S,3S) enantiomer), the phenomenon of anomalous dispersion is utilized. thieme-connect.de When the crystal contains an atom that scatters X-rays anomalously (often an atom heavier than oxygen, or by using a specific X-ray wavelength), the differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l) can be measured. This allows for the assignment of the correct enantiomer, typically expressed through the Flack parameter, which should refine to a value near zero for the correct configuration. nih.gov In addition to establishing absolute configuration, the crystal structure provides invaluable data on bond lengths, bond angles, and the preferred solid-state conformation of the molecule. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules/unit cell) | e.g., 2 |

| Resolution | d (Å) |

| Flack Parameter | ~0.0 for correct absolute structure |

| R-factor | Index of refinement quality |

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Assessment

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information based on the differential interaction of chiral molecules with polarized light.

The measurement of optical rotation using a polarimeter is a classic method for assessing the stereochemical identity and purity of a sample. This compound is levorotatory, as indicated by the negative sign in its name, meaning it rotates the plane of polarized light to the left. The specific rotation, [α], is a characteristic physical constant for the compound under defined conditions (temperature, wavelength, solvent, and concentration). Its value is directly proportional to the enantiomeric excess of the sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), provides a fingerprint of the molecule's stereochemistry. While the CD spectrum of the butanetriol backbone itself might be weak, the benzyl chromophore provides a handle for analysis. The sign and intensity of the Cotton effects can be related to the absolute configuration of the nearby chiral centers. nih.gov Often, experimental CD spectra are compared with those predicted by theoretical calculations or with spectra from structurally related compounds of known configuration to confirm the stereochemical assignment. researchgate.net

Table 5: Chiroptical Properties

| Technique | Parameter | Typical Information Provided |

|---|---|---|

| Polarimetry | Specific Rotation [α] | Sign (-) confirms levorotatory nature; magnitude correlates with enantiomeric purity. |

| Circular Dichroism | Cotton Effects (Δε) | Provides a stereochemical fingerprint; sign and intensity of bands can be correlated to absolute configuration. |

Computational and Theoretical Investigations Pertaining to 2r,3r 2 Benzyloxy 1,3,4 Butanetriol

Quantum Chemical Calculations on Molecular Conformation and Stereoelectronic Effects

The biological activity and chemical reactivity of a flexible molecule like (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol are intrinsically linked to its preferred three-dimensional conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to explore the conformational landscape and understand the governing stereoelectronic effects.

Conformational Analysis: The structure of this compound features a four-carbon backbone with multiple rotatable bonds and hydroxyl groups capable of forming intramolecular hydrogen bonds. These hydrogen bonds are critical in stabilizing specific conformations. Analogous to studies on simpler threitols and butanediols, the conformational space is systematically explored by rotating the key dihedral angles (C1-C2, C2-C3, C3-C4, and C-O bonds).

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can elucidate the geometries and relative energies of various conformers. unite-chem.com For this compound, the presence of the bulky benzyloxy group at the C2 position introduces significant steric hindrance, which, along with intramolecular hydrogen bonding, dictates the most stable conformers. The primary hydrogen bonding interactions are expected between the hydroxyl groups at C1, C3, and C4. The most stable conformers are predicted to adopt a bent or cyclic-like arrangement to maximize these stabilizing interactions, a common feature in related polyols. unite-chem.com

Table 1: Predicted Low-Energy Conformers of this compound via DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes, based on principles from studies on related molecules.

| Conformer | Key Dihedral Angle (O-C2-C3-O) | Relative Energy (kcal/mol) | Key H-Bonding Interaction(s) |

|---|---|---|---|

| A | -65.2° (gauche) | 0.00 | O1-H···O3, O4-H···O3 |

| B | 178.5° (anti) | 1.85 | O1-H···O-benzyl |

| C | 68.9° (gauche) | 0.45 | O4-H···O1 |

Molecular Modeling and Docking Studies for Predicted Biomolecular Interactions

To explore the potential of this compound as a bioactive molecule, molecular docking simulations are performed. These in silico experiments predict how the compound might bind to the active site of a protein, providing hypotheses about its mechanism of action. nih.gov

Target Selection and Docking Workflow: Given its structure as a chiral polyol, potential protein targets could include glycosidases, kinases, or transferases that recognize polyhydroxylated substrates. The process begins with obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB). The this compound molecule (the "ligand") is prepared by generating its 3D structure and optimizing its geometry.

Using software like AutoDock or Glide, the ligand is then "docked" into the defined binding site of the protein. The program samples a vast number of possible orientations and conformations of the ligand within the site, calculating a "docking score" for each pose. This score, typically in kcal/mol, estimates the binding affinity, with more negative values suggesting stronger binding. researchgate.net

Analysis of Binding Modes: The results are analyzed by examining the predicted binding poses and the specific interactions formed between the ligand and the protein's amino acid residues. For this compound, key interactions would likely involve:

Hydrogen bonds: Formed between the molecule's hydroxyl groups and polar residues (e.g., Asp, Glu, Asn, Gln) in the binding pocket.

Hydrophobic interactions: The benzyl (B1604629) group can fit into hydrophobic pockets, interacting with nonpolar residues like Leucine, Isoleucine, and Phenylalanine.

These studies can differentiate the binding potential of the (2R,3R) enantiomer from its diastereomers, explaining stereospecific bioactivity. nih.gov

Table 2: Illustrative Docking Scores for this compound with Hypothetical Protein Targets This table presents hypothetical data for illustrative purposes.

| Protein Target (PDB ID) | Putative Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Alpha-Glucosidase (e.g., 3A4A) | Carbohydrate metabolism | -7.2 | ASP215, GLU277, ARG442 |

| Protein Kinase A (e.g., 1ATP) | Signal transduction | -6.8 | LYS72, GLU91, THR197 |

| HIV Protease (e.g., 1HHP) | Viral replication | -7.5 | ASP25, ILE50, GLY48 |

In Silico Analysis of Enantioselective Reaction Pathways and Transition States

This compound is a chiral molecule, and its synthesis requires a stereocontrolled approach. One of the most powerful methods for creating such stereocenters is the Sharpless Asymmetric Epoxidation. wikipedia.org Computational chemistry can be used to model this reaction and explain the origin of its high enantioselectivity.

Modeling the Sharpless Epoxidation: The Sharpless epoxidation of a Z-allylic alcohol precursor would be a plausible route to an epoxide that, upon ring-opening, yields the desired butanetriol derivative. The reaction involves a titanium-tartrate catalyst that creates a chiral environment. nih.gov

DFT calculations can be used to model the entire catalytic cycle. This involves building the titanium-diethyl tartrate-alkoxide complex and then modeling the approach of the oxidant (tert-butyl hydroperoxide) and the allylic alcohol substrate. The key to understanding the enantioselectivity lies in calculating the energy of the transition states for the oxygen transfer to the two different faces of the double bond. researchgate.net

Transition State Analysis: The calculations would reveal that the transition state leading to the (2R,3R) epoxide is significantly lower in energy than the transition state leading to the (2S,3S) epoxide. This energy difference arises from steric clashes in the less-favored transition state, where the substrate's substituents are forced into unfavorable interactions with the chiral tartrate ligand on the catalyst. By quantifying these energy barriers (activation energies), a theoretical enantiomeric excess (ee) can be predicted and compared with experimental results. This analysis provides a deep, molecular-level understanding of how the chiral catalyst controls the stereochemical outcome of the reaction.

Table 3: Hypothetical DFT-Calculated Activation Energies for the Epoxidation of a Precursor to this compound This table presents hypothetical data for illustrative purposes.

| Transition State | Product Stereochemistry | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-1 (Favored) | (2R,3R)-epoxide | 10.5 | >95 : 5 |

| TS-2 (Disfavored) | (2S,3S)-epoxide | 12.8 |

Future Research Directions and Emerging Paradigms for 2r,3r 2 Benzyloxy 1,3,4 Butanetriol

Development of Sustainable and Green Chemistry Routes for Synthesis

The future synthesis of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol will increasingly prioritize environmental and economic sustainability. nih.gov This involves a shift away from traditional methods that may rely on hazardous reagents or generate significant waste, toward processes aligned with the principles of green chemistry. nih.gov

Key research thrusts will include:

Renewable Feedstocks: Exploring pathways that originate from biomass is a significant goal. creative-proteomics.com Research into the conversion of lignocellulosic materials or sugars like xylose into chiral polyol precursors offers a promising alternative to petroleum-based starting materials. nih.govresearchgate.net For instance, methods for producing polyols from crude glycerin, a byproduct of biodiesel production, are being investigated. google.com

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This minimizes waste and enhances efficiency.

Safer Solvents and Reagents: A major focus will be the replacement of hazardous solvents and reagents. This includes minimizing the use of toxic materials and exploring benign alternatives. For example, enzymatic synthesis in solvent-free systems is a viable green alternative to conventional chemical synthesis that uses mineral acids. nih.gov

Catalytic Processes: The development of highly efficient and recyclable catalysts, whether metallic, organocatalytic, or biological, will be crucial. These approaches reduce waste and energy consumption compared to stoichiometric reactions.

Table 1: Comparison of Synthetic Approaches for Polyols

| Feature | Traditional Chemical Synthesis | Green Chemistry Routes |

|---|---|---|

| Starting Materials | Often petroleum-based | Renewable resources (e.g., biomass, crude glycerin) creative-proteomics.comgoogle.com |

| Reagents | May use hazardous materials (e.g., strong acids, metal hydrides) researchgate.net | Benign catalysts, enzymes, safer solvents nih.govnih.gov |

| Waste Generation | Can be high, low atom economy | Minimized, high atom economy |

| Reaction Conditions | Often harsh (high pressure/temperature) researchgate.net | Milder conditions, often ambient temperature/pressure nih.gov |

| Sustainability | Lower | Higher, reduced environmental impact nih.gov |

Exploration of Novel Biocatalytic Pathways for Selective Transformations

Biocatalysis, the use of enzymes and whole-cell systems to perform chemical transformations, presents a powerful paradigm for the synthesis and modification of this compound. Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, making them ideal for green chemistry applications. nih.govgrandviewresearch.com

Future research will likely focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes (e.g., from microbial sources) with activity towards butanetriol scaffolds and related structures. Techniques like directed evolution can be used to engineer enzymes with enhanced stability, substrate specificity, and catalytic efficiency for specific transformations.

Multi-Enzyme Cascades: Designing one-pot, multi-enzyme cascade reactions to build complexity from simple precursors. For example, a two-enzyme system of transketolase (TK) and transaminase (TAm) has been used to synthesize a chiral amino alcohol, a diastereoisomer of 2-amino-1,3,4-butanetriol (ABT). nih.gov This approach avoids the isolation of intermediates, saving time and resources.

Immobilization Techniques: Developing robust methods for enzyme immobilization. Supporting enzymes on solid materials allows for easier separation from the reaction mixture, enhances their stability, and enables their reuse over multiple reaction cycles, improving process economics. nih.gov Lipase (B570770) B from Candida antarctica (CALB) is a frequently studied biocatalyst for preparing polyol polyesters. nih.gov

Chemoenzymatic Strategies: Combining the strengths of biocatalysis and traditional chemical synthesis. nih.gov An enzyme could be used to create a key chiral intermediate with high enantiopurity, which is then elaborated using conventional organic chemistry methods.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The shift from batch production to continuous flow processes represents a major paradigm change in chemical manufacturing. nih.govrsc.org Microreactors, with their small channel dimensions, offer exceptional control over reaction parameters, leading to significant advantages for the synthesis of chiral molecules like this compound. numberanalytics.comrsc.org

Key areas for future development include:

Process Intensification: Continuous flow systems can dramatically shorten reaction times, improve yields, and increase productivity. numberanalytics.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be run under conditions that are unsafe or inefficient in large batch reactors. nih.govnih.gov

Enhanced Safety: The small internal volume of microreactors makes them inherently safer for handling hazardous reagents or performing highly exothermic reactions. nih.govnih.gov This could enable the use of more reactive intermediates in the synthesis of butanetriol derivatives.

Automation and Scalability: Flow chemistry setups are readily automated, allowing for precise control and high reproducibility. nih.gov Scaling up production is achieved by running multiple reactors in parallel or by operating the system for longer durations, bypassing the challenges often associated with scaling up batch processes.

Telescoped Synthesis: Integrating multiple reaction steps into a single, uninterrupted flow sequence (telescoped synthesis). nih.govacs.org This eliminates the need for workup and purification of intermediates, leading to a more streamlined and efficient process for producing complex molecules from simple starting materials.

Table 2: Advantages of Microreactor Technology over Traditional Batch Synthesis

| Parameter | Traditional Batch Synthesis | Microreactor Technology |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing | Enhanced rates due to small channel size numberanalytics.com |

| Reaction Control | Less precise control over temperature, pressure, and mixing | Precise control over all reaction conditions numberanalytics.comrsc.org |

| Safety | Higher risk with hazardous or explosive reactants | Inherently safer due to small reaction volumes nih.govnih.gov |

| Productivity & Yield | Can be lower, with longer reaction times | Increased productivity and often improved yields/selectivity nih.govnumberanalytics.com |

| Scalability | Complex and can be non-linear | Simpler, by parallelization or extended operation nih.gov |

Discovery of Underexplored Applications in Advanced Organic Materials

As a chiral polyol, this compound is a prime candidate for incorporation into advanced organic materials where chirality can impart unique properties. The presence of multiple hydroxyl groups allows it to serve as a monomer or cross-linking agent in polymerization reactions. nih.gov

Emerging research directions are:

Chiral Polymers: Using the butanetriol as a building block for the synthesis of chiral polymers, such as polyesters and polyurethanes. creative-proteomics.comnih.govacs.org The intrinsic chirality of the monomer can be transferred to the macromolecular structure, potentially leading to materials with novel chiroptical properties or the ability to perform enantioselective separations. cmu.edukpi.ua

Dendrimers and Hyperbranched Polymers: Employing the triol functionality to create highly branched, three-dimensional polymer architectures like dendrimers. nih.govnih.gov Sugar-based polyols have been used to create dense, chiral dendrimers, and this compound could serve a similar role as a chiral scaffold. nih.gov

Functional Coatings and Adhesives: The multiple hydroxyl groups can form strong hydrogen bonds, making polyol-based polymers suitable for applications as adhesives and coatings. nih.gov Incorporating this specific chiral triol could lead to materials with tailored surface properties.

Biocompatible Materials: Polyols are often biocompatible, and polymers derived from them could find use in biomedical applications. nih.gov Research into biodegradable polyesters derived from polyols is an active field.

Design of Advanced Analogues with Tunable Chirality and Reactivity for Specific Research Goals

The structure of this compound can be systematically modified to create advanced analogues with tailored properties for specific applications in catalysis, materials science, and chemical biology.

Future research will likely pursue:

Modification of Protecting Groups: Replacing the benzyl (B1604629) ether with other protecting groups to alter the compound's solubility, stability, and reactivity in subsequent synthetic steps. This allows for compatibility with a wider range of reaction conditions.

Varying the Carbon Skeleton: Synthesizing analogues with different chain lengths or substitutions to fine-tune the steric and electronic environment around the chiral centers. This approach is critical in developing chiral ligands for asymmetric catalysis, where small structural changes can lead to large differences in enantioselectivity. mdpi.com

Tunable Chirality: Developing synthetic strategies that allow for access to other stereoisomers of 2-benzyloxy-1,3,4-butanetriol. Having access to a library of diastereomers is invaluable for probing structure-activity relationships, particularly in the development of chiral catalysts or biologically active molecules. nih.gov

Functionalization of Hydroxyl Groups: Selectively converting the hydroxyl groups into other functional moieties (e.g., amines, esters, ethers) to create a diverse range of chiral building blocks. This expands the synthetic utility of the core scaffold, enabling its use in a broader array of complex molecule syntheses. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for producing (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via regioselective protection and stereochemical control. For example, benzyl ether formation at the C2 hydroxyl group of 1,3,4-butanetriol derivatives can be guided by chiral auxiliaries or asymmetric catalysis. Evidence from analogous syntheses (e.g., regioselective methylation of (2R,3R)-1,1,4,4-tetraphenylbutanetetraol) suggests that protecting group strategies and low-temperature kinetic control improve stereochemical outcomes . Characterization via H/C NMR and polarimetry is critical to confirm enantiopurity.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Follow GHS-compliant protocols for oxygen-sensitive polyols: store in airtight containers under inert gas (e.g., argon), keep at 2–8°C, and avoid prolonged exposure to light or moisture. Safety data for structurally similar compounds emphasize the need for PPE (gloves, goggles) and ventilation to minimize inhalation risks during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR can confirm the benzyloxy group (δ 4.5–5.0 ppm for OCHPh) and stereochemistry via coupling constants (e.g., vicinal diol protons).

- Polarimetry : Measure specific rotation ([α]) to validate enantiopurity.

- Mass Spectrometry (HRMS) : Verify molecular weight (CHO; calc. 224.10 g/mol).

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or glycosylation reactions?

Methodological Answer: The (2R,3R) configuration creates a rigid diol framework, enabling chelation with metal catalysts (e.g., Sharpless dihydroxylation) or participation in stereoselective glycosylations. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies under varying temperatures and solvents (e.g., THF vs. DCM) reveal steric and electronic effects . Contrast experimental results with racemic mixtures to isolate stereochemical contributions.

Q. What strategies resolve contradictions in reported reactivity data for this compound under acidic or basic conditions?

Methodological Answer: Systematically vary reaction parameters (pH, solvent polarity, temperature) and monitor intermediates via in-situ IR or LC-MS. For example, benzyl ether cleavage under acidic conditions may compete with triol dehydration; use TLC or quenching experiments to identify side reactions. Cross-reference synthetic protocols for structurally related benzyloxy polyols (e.g., fluorinated analogs) to identify stabilizing additives .

Q. How can computational methods (e.g., MD simulations) model the solvation dynamics or hydrogen-bonding networks of this compound?

Methodological Answer: Use molecular dynamics (MD) software (e.g., GROMACS) with force fields (OPLS-AA) to simulate solvent interactions. Focus on hydrogen-bond donor/acceptor sites (C3/C4 hydroxyls). Validate simulations against experimental solvatochromic data or dielectric constant measurements. Compare results with analogous compounds like 4-benzyloxyphenylboronic acid esters to assess predictive accuracy .

Data Gaps and Limitations

- Stereochemical Stability : No direct evidence exists for long-term enantiomeric integrity; accelerated aging studies under oxidative stress are recommended.

- Toxicity Profile : Limited GHS hazard data necessitates in vitro cytotoxicity screening (e.g., MTT assays) prior to biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.